2-Amino-3-methyl-2-tritylbutanoic acid
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Overview
Description
2-Amino-3-methyl-2-tritylbutanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a trityl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-2-tritylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a glycine Schiff base with a trityl-protected alkyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The trityl group serves as a protecting group for the amino functionality during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of recyclable chiral auxiliaries and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-2-tritylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The trityl group can be selectively reduced to yield the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trityl-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Free amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-methyl-2-tritylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-2-tritylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid: Lacks the trityl group, making it less sterically hindered.
2-Amino-3-phenylpropanoic acid: Contains a phenyl group instead of a trityl group, affecting its chemical properties and reactivity.
2-Amino-3-methyl-4-phenylbutanoic acid: Similar structure but with different substituents, leading to variations in its applications and reactivity
Uniqueness
2-Amino-3-methyl-2-tritylbutanoic acid is unique due to the presence of the trityl group, which provides significant steric hindrance and influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C24H25NO2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-amino-3-methyl-2-tritylbutanoic acid |
InChI |
InChI=1S/C24H25NO2/c1-18(2)24(25,22(26)27)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,25H2,1-2H3,(H,26,27) |
InChI Key |
FPIIASJMXJIUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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